Benzyl ((S)-1-(4-fluorophenyl)-2-((S)-3-hydroxypyrrolidin-1-yl)ethyl)(methyl)carbamate
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Overview
Description
Benzyl((S)-1-(4-fluorophenyl)-2-((S)-3-hydroxypyrrolidin-1-yl)ethyl)(methyl)carbamate is a complex organic compound characterized by its unique structure, which includes a benzyl group, a fluorophenyl group, a hydroxypyrrolidinyl group, and a methylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl((S)-1-(4-fluorophenyl)-2-((S)-3-hydroxypyrrolidin-1-yl)ethyl)(methyl)carbamate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyrrolidine ring, followed by the introduction of the fluorophenyl group and the benzyl group. The final step involves the formation of the methylcarbamate group. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Benzyl((S)-1-(4-fluorophenyl)-2-((S)-3-hydroxypyrrolidin-1-yl)ethyl)(methyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or the modification of functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzyl((S)-1-(4-fluorophenyl)-2-((S)-3-hydroxypyrrolidin-1-yl)ethyl)(methyl)carbamate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Benzyl((S)-1-(4-fluorophenyl)-2-((S)-3-hydroxypyrrolidin-1-yl)ethyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, leading to the modulation of various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbamate derivatives and fluorophenyl-containing compounds. Examples include:
- Benzyl((S)-1-(4-chlorophenyl)-2-((S)-3-hydroxypyrrolidin-1-yl)ethyl)(methyl)carbamate
- Benzyl((S)-1-(4-bromophenyl)-2-((S)-3-hydroxypyrrolidin-1-yl)ethyl)(methyl)carbamate
Uniqueness
What sets Benzyl((S)-1-(4-fluorophenyl)-2-((S)-3-hydroxypyrrolidin-1-yl)ethyl)(methyl)carbamate apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorophenyl group, in particular, can significantly influence the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C21H25FN2O3 |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
benzyl N-[(1S)-1-(4-fluorophenyl)-2-[(3S)-3-hydroxypyrrolidin-1-yl]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C21H25FN2O3/c1-23(21(26)27-15-16-5-3-2-4-6-16)20(14-24-12-11-19(25)13-24)17-7-9-18(22)10-8-17/h2-10,19-20,25H,11-15H2,1H3/t19-,20+/m0/s1 |
InChI Key |
CANMXLMXAXKRII-VQTJNVASSA-N |
Isomeric SMILES |
CN([C@H](CN1CC[C@@H](C1)O)C2=CC=C(C=C2)F)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CN(C(CN1CCC(C1)O)C2=CC=C(C=C2)F)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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